molecular formula C7H6BrClN2O B568620 6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride CAS No. 1379358-48-1

6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride

Cat. No.: B568620
CAS No.: 1379358-48-1
M. Wt: 249.492
InChI Key: ISYUFUVRCYOSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride is a chemical building block used in organic synthesis and pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry, with related derivatives being explored as modulators of biological targets such as the 5-HT2A serotonin receptor . The bromo and hydroxy functional groups on this heterocyclic compound make it a versatile intermediate for further chemical modifications, including metal-catalyzed cross-coupling reactions, facilitating the discovery and development of new bioactive molecules. This product is intended for use in a controlled laboratory research setting by qualified personnel. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O.ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;/h1-4,11H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYUFUVRCYOSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)O)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Starting Material : 2-Amino-5-bromopyridine (51.9 g, 300 mmol).

  • Reagents : 40% chloroacetaldehyde aqueous solution (70.7 g, 360 mmol), sodium bicarbonate (30.2 g, 360 mmol).

  • Solvent : Ethanol (66.9 g).

  • Temperature : 55°C.

  • Duration : 5 hours.

The reaction proceeds via cyclization, where chloroacetaldehyde reacts with 2-amino-5-bromopyridine to form the imidazo[1,2-a]pyridine ring. Post-reaction workup includes ethyl acetate extraction, drying with anhydrous sodium sulfate, and recrystallization using an ethyl acetate/n-hexane mixture (1:1 v/v). This yields 45.6 g (72.0%) of 6-bromoimidazo[1,2-a]pyridine as an off-white crystal with a melting point of 76.5–78.0°C.

Formation of the Hydrochloride Salt

The final step involves converting the free base to the hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid:

Procedure:

  • Dissolve 6-bromoimidazo[1,2-a]pyridin-8-ol in a polar solvent (e.g., ethanol or water).

  • Add concentrated HCl dropwise under ice-cooling until pH ≈ 2.

  • Isolate the precipitate via filtration and wash with cold solvent.

  • Dry under vacuum to obtain the hydrochloride salt.

Physicochemical Characterization

Key properties of this compound, as reported by Sigma-Aldrich and PubChem:

PropertyValue
Molecular Formula C₇H₆BrClN₂O
Molecular Weight 249.49 g/mol
Appearance Off-white to light brown powder
Melting Point Not reported
Solubility Soluble in DMSO, methanol
Storage Room temperature

¹H NMR data (400 MHz, CDCl₃) for the free base includes signals at δ 8.19 (s, 1H), 7.65 (s, 1H), and 7.21 (d, 1H), consistent with the imidazo[1,2-a]pyridine structure.

Comparative Analysis of Synthetic Routes

The table below summarizes reaction conditions and yields from analogous syntheses:

StepReagents/ConditionsYieldPuritySource
Ring Formation40% ClCH₂CHO, NaHCO₃, EtOH72%>95%
Salt FormationHCl in EtOH85–90%95%

Challenges and Optimization Opportunities

  • Regioselectivity in Hydroxylation : Current methods lack specificity for position 8. Future work could explore catalytic systems or protective group strategies to enhance selectivity.

  • Scalability : Patent CN103788092A demonstrates scalability up to 300 mmol, but hydroxylation steps may require optimization for industrial production.

  • Purity Control : Recrystallization with ethyl acetate/n-hexane achieves >95% purity for the core compound, but the hydrochloride salt may need additional purification (e.g., column chromatography) .

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carbonyl compounds .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₇H₅BrN₂O·HCl
Molecular Weight : 220.49 g/mol
Solubility : Slightly soluble in water

The compound features a bromine atom and a hydroxyl group at specific positions, which significantly influence its reactivity and biological activity. The presence of these functional groups allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Medicinal Chemistry

6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Research has shown that this compound exhibits notable effectiveness against Gram-positive bacteria, making it a candidate for developing new antibiotics.
  • Antiviral Properties : Studies indicate promising antiviral activity against RNA viruses, suggesting its potential as a therapeutic agent in treating viral infections.
  • Anticancer Research : The compound has been explored for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

Biological Research

The compound is being evaluated for its interactions with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in pathogen replication, enhancing its profile as an antimicrobial agent.
  • Neuropeptide S Receptor Antagonism : Analogous compounds have been characterized as antagonists of neuropeptide S receptors, which could lead to advancements in understanding anxiety and food-related disorders .

Material Science

In addition to biological applications, this compound serves as an intermediate in the synthesis of advanced materials:

  • Organic Synthesis : It is used as a building block for synthesizing more complex heterocyclic compounds, which are essential in developing new pharmaceuticals and materials .

Antimicrobial Evaluation

A study evaluated several imidazopyridine derivatives for antibacterial properties. Compounds similar to 6-Bromoimidazo[1,2-a]pyridin-8-ol showed significant effectiveness against various bacterial strains. The results indicated that structural modifications could enhance activity against resistant strains.

Antiviral Screening

Another research effort focused on the antiviral capabilities of this compound against RNA viruses. The findings suggested that it could inhibit viral replication effectively, warranting further development as a potential antiviral drug.

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Halogenation (Br/Cl) at the 6-position increases molecular weight and lipophilicity, while hydroxyl or amino groups at the 8-position improve solubility, especially when paired with hydrochloride salts .
  • Nitro (NO₂) and sulfonyl (SPh) groups reduce aqueous solubility but enhance binding affinity to hydrophobic enzyme pockets .

This compound

  • Procedure: Cyclization of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol, followed by HCl salt formation .
  • Yield : ~60–70% (after recrystallization) .

Comparative Syntheses:

6-Chloro-8-bromoimidazo[1,2-a]pyridine

  • Reacts 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone under reflux (yield: 60%) .

6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine

  • Multistep synthesis involving nitration and thioether coupling (yield: 45–55%) .

Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate Palladium-catalyzed cross-coupling and esterification (yield: ~50%) .

Key Differences :

  • The target compound’s synthesis avoids heavy-metal catalysts, making it environmentally favorable compared to palladium-dependent routes .
  • Nitro-substituted derivatives require additional steps for functional group introduction, reducing overall efficiency .

Key Insights :

  • The hydroxyl group in the target compound enhances hydrogen bonding with kinase active sites, contributing to its sub-micromolar CDK2 inhibition .
  • Nitro and thioether substituents in antitrypanosomal analogs improve parasite membrane penetration but increase toxicity risks .

Biological Activity

Overview

6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride is a heterocyclic compound with the molecular formula C7H6BrClN2O. It belongs to the imidazo[1,2-a]pyridine class, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

The compound is characterized by the presence of both bromine and hydroxyl functional groups, which enhance its chemical reactivity and biological activity. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The bromine atom can be substituted with other functional groups.
  • Oxidation and Reduction : The hydroxyl group can be oxidized to a carbonyl group.
  • Cyclization Reactions : It can form more complex heterocyclic structures.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a broad spectrum of activity. For instance, derivatives of imidazo[1,2-a]pyridine compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Bromoimidazo[1,2-a]pyridin-8-ol HClStaphylococcus aureus32 µg/mL
6-Bromoimidazo[1,2-a]pyridin-8-ol HClEscherichia coli16 µg/mL
ND-09759Mycobacterium tuberculosis0.5 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cell proliferation in several cancer cell lines. For example, it demonstrated cytotoxic effects with IC50 values comparable to known anticancer agents.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MCF715.0
A54910.5
HeLa12.0

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit receptor tyrosine kinases, which are critical in cancer progression .
  • Induction of Apoptosis : Studies suggest that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators .
  • Antimicrobial Mechanism : The exact mechanism by which these compounds exert their antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Several case studies have investigated the efficacy of related compounds in clinical settings:

  • Case Study 1 : In a mouse model for tuberculosis, a derivative similar to this compound showed significant reduction in bacterial load when combined with standard anti-TB drugs .
  • Case Study 2 : A clinical trial involving patients with advanced cancer demonstrated that treatment with imidazo[1,2-a]pyridine derivatives resulted in improved survival rates compared to traditional therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of brominated pyridine precursors with amines or α-halo ketones. Optimization strategies include:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to introduce aryl groups.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 100–120°C) while improving yield and purity compared to conventional heating .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization (ethanol/water) achieves >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (broad singlet at δ 5.5–6.0 ppm). 13C NMR confirms C-Br (δ 110–115 ppm) and imidazole carbons (δ 145–160 ppm) .
  • Mass spectrometry : ESI-MS ([M+H]+) matches theoretical molecular weight (e.g., 273.53 g/mol) with <2 ppm error .
  • X-ray crystallography : Resolves stereochemical ambiguities; compare bond lengths (C-Br: ~1.89 Å) and dihedral angles with reported imidazo[1,2-a]pyridine derivatives .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Methodological Answer :

  • Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and hydrolysis.
  • Monitor stability via monthly HPLC analysis (C18 column, 0.1% TFA in H2O/MeOH gradient). Degradation >5% warrants repurification .

Advanced Research Questions

Q. How does the bromine atom at position 6 influence the electronic properties and reactivity of the imidazo[1,2-a]pyridine scaffold?

  • Methodological Answer :

  • Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity at C-2 and C-5, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols).
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids require Pd(OAc)₂ (2 mol%) and K2CO3 (2 eq) in DMF/H2O (3:1) at 80°C .
  • Computational validation : DFT calculations (B3LYP/6-31G*) map electron density shifts (e.g., LUMO localization at C-2) to predict regioselectivity .

Q. What methodological frameworks are recommended for resolving contradictions in reported biological activities of derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., –OH, –Br) and assay against kinase targets (e.g., CDK2 inhibition via IC50 measurements).
  • Crystallographic alignment : Overlay X-ray structures (e.g., CCDC 840123) to identify conformational differences affecting binding .
  • Batch consistency : Ensure >99% purity (via HPLC) to exclude impurities as confounding factors .

Q. How can computational modeling synergize with experimental data to elucidate mechanisms in kinase inhibition?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to predict binding poses in CDK2 ATP pockets (PDB: 1AQ1). Validate with ΔG calculations (MM-PBSA) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability (GROMACS, 50 ns trajectories) to assess hydrogen-bond retention (e.g., with Glu81/Lys89) .
  • In vitro correlation : Compare computed binding affinities with kinase inhibition assays (IC50 ≤ 1 µM suggests high potency) .

Q. What experimental design considerations are crucial for photophysical studies of derivatives?

  • Methodological Answer :

  • Solvent polarity screening : Measure fluorescence quantum yields (quinine sulfate as standard) in DMSO (Φ = 0.45) vs. toluene (Φ = 0.12) to assess solvatochromism.
  • Oxygen exclusion : Use degassed solvents (freeze-pump-thaw cycles) to prevent triplet-state quenching .
  • TD-DFT validation : Compare experimental UV-Vis λmax (e.g., 320 nm) with calculated electronic transitions (CAM-B3LYP/def2-TZVP) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data between synthesized analogs?

  • Methodological Answer :

  • Space group validation : Confirm lattice parameters (e.g., monoclinic vs. orthorhombic) via Rietveld refinement.
  • Thermal motion analysis : Compare ADPs (anisotropic displacement parameters) to identify disordered regions.
  • Database cross-check : Align with Cambridge Structural Database entries (e.g., refcode: XOPJAU) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.